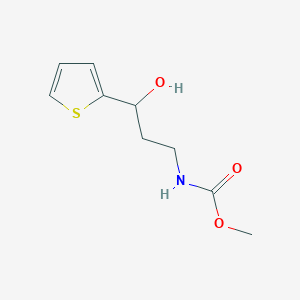

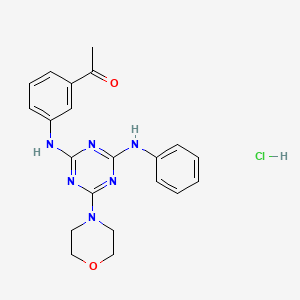

2-(2-fluorophenyl)-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenyl)-1H-pyrrole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative that has a fluorine atom attached to the phenyl ring. The unique chemical structure of 2-(2-fluorophenyl)-1H-pyrrole has made it an attractive candidate for research in the fields of medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Electrochromic Properties

2-(2-fluorophenyl)-1H-pyrrole derivatives have shown potential in electrochromic applications. A study by Arslan et al. (2007) explored the electrochromic properties of a soluble conducting polymer derived from a similar compound, 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (FPTP). They observed a π to π* transition with a band gap energy of 1.94 eV and constructed an electrochromic device (ECD) that demonstrated color switching capabilities (Arslan et al., 2007).

Synthesis and Reactivity

Faigl et al. (1998) researched the lithiation of 1-(fluorophenyl)pyrroles, a process essential in organic synthesis. They found that lithiation occurred exclusively ortho to the fluorine substituent, demonstrating the special directing effect of the fluorine atom (Faigl et al., 1998).

Molecular Characterization and Non-linear Optics

Murthy et al. (2017) synthesized and characterized a compound related to 2-(2-fluorophenyl)-1H-pyrrole, focusing on its reactivity and potential application in non-linear optics. They employed techniques like X-ray diffraction, NMR, and ESI-MS, along with DFT calculations, to analyze the stability and reactivity of the molecule (Murthy et al., 2017).

Anti-HIV-1 Activity

In the field of medicinal chemistry, Liu et al. (2016) modified pyrrole derivatives, including those related to 2-(2-fluorophenyl)-1H-pyrrole, to create novel compounds with promising anti-HIV-1 activities. They identified compounds with potent activities and excellent therapeutic indexes, suggesting potential as lead compounds for anti-HIV-1 agents (Liu et al., 2016).

properties

IUPAC Name |

2-(2-fluorophenyl)-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKKLKZBDLEYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenyl)-1H-pyrrole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663834.png)

![N-(4-isopropoxybenzyl)-4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B2663837.png)

![5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2663840.png)

![5-methyl-2-phenethyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2663844.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2663847.png)

![N-Methyl-1-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2663852.png)